exo-2-Bromonorbornane

説明

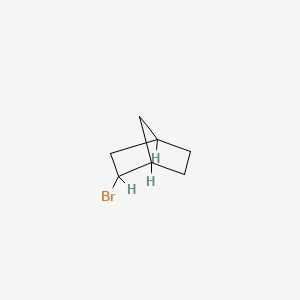

exo-2-Bromonorbornane is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position. The addition of a bromine atom at the 2-position and the specific stereochemistry (1S-exo) further distinguishes this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-Bromonorbornane typically involves the bromination of norbornane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product can be controlled by the reaction conditions and the choice of solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

exo-2-Bromonorbornane undergoes radical nucleophilic substitution (SRN1) with soft nucleophiles under photoactivation. This mechanism involves electron transfer (ET) steps and radical intermediates:

-

Reaction with Ph₂P⁻ ions :

Irradiation of this compound with diphenylphosphide ions yields exo- and endo-2-norbornyldiphenyl phosphine (exo/endo = 19:1, 92% yield) . The reaction is inhibited by p-dinitrobenzene (p-DNB), confirming the SRN1 pathway . -

Reactivity with PhS⁻ ions :

Similar conditions produce thioether derivatives, although chlorinated analogs (e.g., exo-2-Chloronorbornane) remain unreactive .

Key Mechanistic Features :

-

Reductive cleavage of the C–Br bond occurs via dissociative electron transfer (DET), forming a radical intermediate .

-

Orbital interactions (p–s overlap) stabilize the transition state, favoring exo stereochemistry .

Elimination and Rearrangement Pathways

Under basic or radical conditions, this compound undergoes elimination or skeletal rearrangements:

-

Dehydrobromination :

Treatment with strong bases (e.g., KOH/EtOH) yields norbornene derivatives via β-elimination . -

Radical-Mediated Rearrangement :

In the presence of bromine or N-bromosuccinimide (NBS), bromonortricyclane forms as a major product due to radical-induced Wagner-Meerwein rearrangements .

Product Distribution in Bromination :

| Reaction Partner | Major Products (Ratio) | Conditions |

|---|---|---|

| NBS/H₂O/CH₃CN | 2-exo-hydroxy-7-syn-bromonorbornane (5:1:1) | 10°C, kinetic control |

| Br₂/CCl₄ | 2-exo,3-endo-dibromonorbornane (15) | Radical pathway |

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings to form C–N bonds:

-

Buchwald-Hartwig Amination :

Reaction with benzophenone imines yields N-exo-norborn-2-yl imines (39–40% yield) via a radical intermediate . Stereochemical scrambling confirms radical involvement .

Mechanistic Evidence :

-

Identical products from exo- and endo-2-bromonorbornane suggest a common radical intermediate .

-

Inhibition by radical scavengers (e.g., TEMPO) supports a non-ionic pathway .

Bromofunctionalization and Solvent Effects

This compound’s reactivity is highly solvent-dependent:

-

In Acetonitrile-Water :

Bromohydroxylation proceeds via a three-center cyclic transition state (k₂ = 0.35 M⁻¹s⁻¹ at 10°C) . -

Activation Parameters :

ΔH‡ = 6.1 kcal·mol⁻¹, ΔS‡ = -38 cal·mol⁻¹·K⁻¹, indicating a polar transition state .

Solvent Polarity Impact :

| Solvent (Grunwald-Winstein Y) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|

| CH₃CN/H₂O (Y = 0.8) | 0.35 |

Comparative Reactivity with Isomers

The exo configuration exhibits distinct reactivity compared to endo-2-Bromonorbornane:

| Property | This compound | endo-2-Bromonorbornane |

|---|---|---|

| SRN1 Reactivity | High (Ph₂P⁻, PhS⁻) | Low |

| Radical Coupling Yield | 39–40% | 40% (same product) |

| Bromination Products | Predominantly exo-adducts | Rearranged dibromides |

科学的研究の応用

Overview

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.066 g/mol. It is primarily utilized in organic synthesis and materials science due to its unique stereochemistry and reactivity patterns. This compound, characterized by a bromine atom at the second carbon in the exo position, plays a significant role in various chemical reactions and biological interactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitutions makes it valuable for creating more complex molecules. The compound has been used in the synthesis of various biologically active compounds, particularly those with antimicrobial properties .

Research indicates that this compound exhibits notable biological activity, including interactions with enzymes and receptors. Studies assessing its interaction profiles have utilized molecular docking techniques to explore potential therapeutic roles . Specific derivatives have shown promise in medicinal chemistry, highlighting the compound's relevance in drug development.

Material Science

In materials science, this compound's unique structure allows it to be incorporated into polymeric materials or used as a building block for creating functionalized surfaces. Its reactivity can be harnessed to modify existing materials or develop new ones with desired properties.

Case Studies

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| endo-2-Bromonorbornane | Bicyclic | Features bromine at the endo position; different reactivity profile compared to exo isomer. |

| 1-Bromonorbornane | Bicyclic | Bromine at position one; different stereochemistry affecting reactivity. |

| 3-Bromonorbornane | Bicyclic | Bromine at position three; distinct chemical behavior due to location of bromine. |

作用機序

The mechanism of action of exo-2-Bromonorbornane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

類似化合物との比較

Similar Compounds

Norbornane: The parent hydrocarbon without the bromine substitution.

Norbornene: The unsaturated derivative formed by elimination of hydrogen bromide.

2-Methylnorbornane: A methyl-substituted derivative with similar structural features.

Uniqueness

exo-2-Bromonorbornane is unique due to the presence of the bromine atom at the 2-position and its specific stereochemistry

生物活性

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula CHBr and a molecular weight of approximately 175.066 g/mol. This compound is recognized for its unique structural features, including a bromine atom attached to the second carbon in the exo position, which significantly influences its chemical reactivity and biological properties. The compound's potential applications in medicinal chemistry and organic synthesis have garnered attention due to its biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHBr

- Molecular Weight : 175.066 g/mol

- CAS Registry Number : 2534-77-2

Structural Features

The compound is a brominated derivative of norbornane, characterized by:

- A bicyclic framework consisting of a cyclobutane ring fused to a cyclopentane ring.

- The stereochemistry plays a crucial role in determining its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various biological targets. Key findings from studies include:

- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. However, further research is necessary to elucidate the specific mechanisms of action involved.

- Interaction with Biological Systems : Studies utilizing molecular docking and kinetic analyses have shown that this compound interacts with various enzymes and receptors. These interactions are critical for understanding its therapeutic potential and guiding future drug design efforts.

- Dehydrobromination Reactions : Research has explored the dehydrobromination of this compound using lithium diisopropylamide (LDA) in THF solutions. The studies revealed diverse reaction mechanisms based on solvent interactions, highlighting the compound's reactivity under different conditions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| endo-2-Bromonorbornane | Bicyclic | Bromine at the endo position; different reactivity profile |

| 1-Bromonorbornane | Bicyclic | Bromine at position one; distinct stereochemistry affecting reactivity |

| 3-Bromonorbornane | Bicyclic | Bromine at position three; unique chemical behavior |

The differences in stereochemistry and bromine position among these compounds lead to varied reactivity patterns, making them valuable in synthetic organic chemistry applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various brominated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting their potential as lead compounds for antibiotic development.

- Mechanistic Studies on Dehydrobromination : Research conducted on the dehydrobromination process revealed that solvent effects significantly influence reaction pathways. The presence of hexamethylphosphoramide (HMPA) altered the reaction kinetics, providing insights into how environmental factors can modulate biological activity .

特性

IUPAC Name |

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOAWHKJRWNID-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878960 | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-77-2 | |

| Record name | exo-2-Bromonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2-bromonorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。